![molecular formula C15H20ClN3OS B2986467 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide CAS No. 392320-79-5](/img/structure/B2986467.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

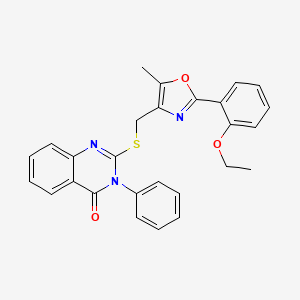

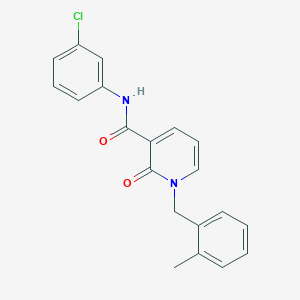

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide is a complex organic compound that contains an adamantyl group, a thiadiazol group, and a chloroacetamide group . The adamantyl group is a type of bulky, three-dimensional structure that is derived from adamantane, a type of hydrocarbon that is composed of three fused cyclohexane rings arranged in the “armchair” conformation .

Synthesis Analysis

The synthesis of adamantyl-containing compounds often involves reactions with secondary amines . For example, 1-adamantyl isothiocyanate can react with various cyclic secondary amines to yield corresponding N-(1-adamantyl)carbothioamides . In addition, the synthesis of certain adamantane derivatives has been achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis

The molecular structure of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide is likely to be complex due to the presence of the adamantyl, thiadiazol, and chloroacetamide groups. The adamantyl group, in particular, is a three-dimensional structure that can significantly influence the overall shape and properties of the molecule .Chemical Reactions Analysis

Adamantane derivatives, including N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide, can undergo a wide range of chemical reactions. For instance, they can participate in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .科学的研究の応用

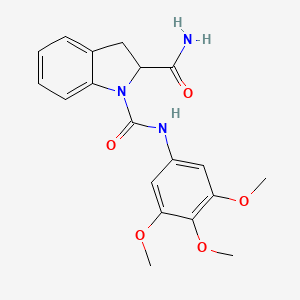

Synthesis and Antiproliferative Activity

A study focused on the synthesis of adamantane scaffold containing 1,3,4-thiadiazole derivatives, evaluating their anti-proliferative activity against cancer cell lines. Adamantane derivatives, including those similar in structure to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide, have shown promise as anticancer agents. Molecular docking studies indicated significant inhibitory activity against the EGFR, highlighting their potential as therapeutic agents in cancer treatment (Wassel et al., 2021).

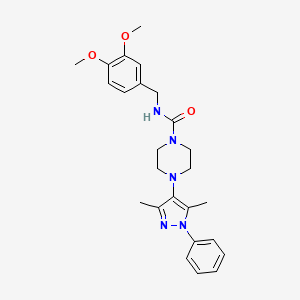

Molecular Interactions and Structural Analysis

Research on adamantane-1,3,4-thiadiazole hybrids elucidated their structural features and non-covalent interactions. The quantum theory of atoms-in-molecules (QTAIM) approach was employed to characterize intra- and intermolecular interactions, providing insights into the structural stability and potential reactivity of such compounds (El-Emam et al., 2020).

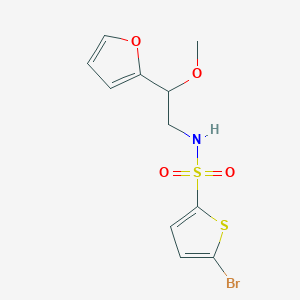

Antimicrobial and Anti-inflammatory Activities

A range of 1,3,4-thiadiazole derivatives, including adamantane-substituted compounds, demonstrated notable antimicrobial and anti-inflammatory activities. These findings suggest the potential for developing new therapeutic agents targeting bacterial infections and inflammatory conditions (Kadi et al., 2007).

Synthesis and Biological Evaluation Against Tuberculosis

Innovative synthesis protocols led to the development of adamantyl-imidazolo-thiadiazoles with significant activity against Mycobacterium tuberculosis. One compound, in particular, showed potent inhibitory activity, highlighting the potential for new anti-TB agents (Anusha et al., 2015).

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3OS/c1-19(12(20)8-16)14-18-17-13(21-14)15-5-9-2-10(6-15)4-11(3-9)7-15/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPMGIMHUOCPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one](/img/structure/B2986385.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)

![[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B2986399.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)

![7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2986406.png)